molecular formula C20H19N5O2 B11256243 7-(3-hydroxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(3-hydroxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11256243
M. Wt: 361.4 g/mol
InChI Key: UEBGITAIGRCGAO-UHFFFAOYSA-N
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Description

7-(3-HYDROXYPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a triazolopyrimidine core, which is fused with a phenyl group and a carboxamide group, making it a complex and interesting molecule for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-HYDROXYPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up, and the reaction conditions optimized to ensure high yield and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

7-(3-HYDROXYPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

7-(3-HYDROXYPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-HYDROXYPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidine
  • 7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine

Uniqueness

7-(3-HYDROXYPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both hydroxyl and carboxamide groups enhances its potential as a therapeutic agent by providing multiple sites for interaction with biological targets.

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

7-(3-hydroxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H19N5O2/c1-12-6-3-4-9-16(12)24-19(27)17-13(2)23-20-21-11-22-25(20)18(17)14-7-5-8-15(26)10-14/h3-11,18,26H,1-2H3,(H,24,27)(H,21,22,23)

InChI Key

UEBGITAIGRCGAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=CC=C4)O)C

Origin of Product

United States

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